Cas no 116707-99-4 (5-Methoxy-1,3-dimethyl-2-indolinone)

5-Methoxy-1,3-dimethyl-2-indolinone is a substituted indolinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methoxy group at the 5-position and methyl groups at the 1- and 3-positions, which may influence its reactivity and binding properties. This compound is of interest due to its potential as a synthetic intermediate or scaffold in medicinal chemistry, particularly for the development of bioactive molecules. Its stability and defined molecular framework make it suitable for controlled modifications in research settings. The product is typically characterized by high purity and consistent quality, ensuring reliability for experimental use.
5-Methoxy-1,3-dimethyl-2-indolinone structure
116707-99-4 structure
Product Name:5-Methoxy-1,3-dimethyl-2-indolinone
CAS No:116707-99-4
MF:C11H13NO2
MW:191.226423025131
CID:63248
PubChem ID:9942363
Update Time:2025-07-22

5-Methoxy-1,3-dimethyl-2-indolinone Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-1,3-dimethyl-2-indolinone
    • 1,3-Dihydro-5-methoxy-1,3-dimethyl-2H-indol-2-one
    • 1,3-DIMETHYL-5-METHOXY-2,3-DIHYDRO-1H-INDOLE-2-ONE
    • 5-methoxy-1,3-dimethylindolin-2-one
    • 1,3-Dimethyl-5-methoxyindoline-2-one
    • 5-Methoxy-1,3-dimethyl-1H-indol-2(3H)-one
    • 1,3-Dimethyl-5-methoxy-1H-indole-2(3H)-one
    • 116707-99-4
    • DTXSID60433113
    • OEFXMHVYDQGQRW-UHFFFAOYSA-N
    • 1,3-dimethyl-5-methoxy-2-indolinone
    • C91847
    • 5-methoxy-1,3-dimethyl-3H-indol-2-one
    • 5-methoxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
    • 5-methoxy-l,3-dimethyloxindole
    • SCHEMBL8532730
    • AKOS015909550
    • Inchi: 1S/C11H13NO2/c1-7-9-6-8(14-3)4-5-10(9)12(2)11(7)13/h4-7H,1-3H3
    • InChI Key: OEFXMHVYDQGQRW-UHFFFAOYSA-N
    • SMILES: O=C1C(C)C2C=C(C=CC=2N1C)OC

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.124
  • Melting Point: 84-86 ºC
  • Boiling Point: 371.551 °C at 760 mmHg
  • Flash Point: 178.508 °C

5-Methoxy-1,3-dimethyl-2-indolinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M244685-50mg
5-Methoxy-1,3-dimethyl-2-indolinone
116707-99-4
50mg
$ 215.00 2022-06-04
TRC
M244685-100mg
5-Methoxy-1,3-dimethyl-2-indolinone
116707-99-4
100mg
$ 355.00 2022-06-04
TRC
M244685-250mg
5-Methoxy-1,3-dimethyl-2-indolinone
116707-99-4
250mg
$ 700.00 2022-06-04

Additional information on 5-Methoxy-1,3-dimethyl-2-indolinone

Introduction to 5-Methoxy-1,3-dimethyl-2-indolinone (CAS No. 116707-99-4)

5-Methoxy-1,3-dimethyl-2-indolinone, identified by its Chemical Abstracts Service (CAS) number 116707-99-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic molecule, featuring a substituted indoline core, has garnered attention due to its structural complexity and potential biological activities. The presence of a methoxy group at the 5-position and dimethyl substituents at the 1- and 3-positions introduces unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The indoline framework is a privileged structure in medicinal chemistry, known for its prevalence in biologically active natural products and synthetic drugs. The 5-Methoxy-1,3-dimethyl-2-indolinone derivative exemplifies this motif's versatility, offering a platform for exploring novel pharmacophores. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with target proteins, facilitating the design of more effective derivatives.

In the context of drug discovery, 5-Methoxy-1,3-dimethyl-2-indolinone has been investigated for its potential interactions with various biological targets. For instance, studies suggest that indoline derivatives may exhibit inhibitory effects on enzymes involved in inflammatory pathways. The methoxy group enhances lipophilicity, which is often crucial for membrane permeability, while the dimethyl groups contribute to steric hindrance, influencing binding affinity. These features make it an attractive candidate for further optimization.

Recent publications highlight the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone through efficient multi-step routes, including cyclization and functional group interconversions. The use of catalytic methods has improved yield and purity, enabling large-scale production for both academic and industrial applications. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been employed to elucidate its molecular structure, confirming the presence of the intended substituents.

The pharmaceutical industry has shown interest in 5-Methoxy-1,3-dimethyl-2-indolinone as a building block for novel therapeutics. Researchers are exploring its derivatives as potential candidates for treating neurological disorders, cancer, and infectious diseases. The indoline core is particularly relevant in neurodegenerative diseases due to its ability to cross the blood-brain barrier. Additionally, modifications at the 5-position can fine-tune pharmacokinetic properties, enhancing bioavailability and reducing metabolic clearance.

Biocatalytic approaches have also been explored in the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone, leveraging enzymes to achieve regioselective functionalization. This green chemistry approach aligns with sustainable drug development practices by minimizing waste and reducing reliance on harsh chemical conditions. Such methodologies are increasingly adopted in industrial settings to meet regulatory demands for environmentally friendly processes.

The role of computational tools in optimizing 5-Methoxy-1,3-dimethyl-2-indolinone derivatives cannot be overstated. Molecular dynamics simulations have provided insights into conformational changes upon binding to biological targets, aiding in rational drug design. Additionally, virtual screening techniques have accelerated the identification of promising analogs by predicting binding affinities before experimental validation.

In conclusion,5-Methoxy-1,3-dimethyl-2-indolinone (CAS No. 116707-99-4) represents a fascinating compound with diverse applications in pharmaceutical research. Its structural features and potential biological activities make it a compelling subject for further investigation. As synthetic methodologies and computational tools continue to evolve,5-Methoxy-1,3-dimethyl-2-indolinone derivatives are likely to play a pivotal role in developing next-generation therapeutics.

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